(R)-Lavandulol belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle (R)-Lavandulol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (R)-lavandulol is primarily located in the cytoplasm (R)-Lavandulol can be converted into lavandulyl diphosphate (R)-Lavandulol is a herbal tasting compound that can be found in peppermint and rosemary. This makes (R)-lavandulol a potential biomarker for the consumption of these food products.
Lavandulol is a monoterpenoid alcohol that is hepta-1-5-diene which is substituted at positions 2 and 6 by methyl groups and at position 3 by a hydroxymethyl group. It is commonly found in lavender oil. It has a role as a fragrance, a pheromone and a plant metabolite. It is a monoterpenoid and a primary alcohol.
Lavandulol
CAS No.: 58461-27-1
Cat. No.: VC21346248
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 58461-27-1 |
---|---|
Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
IUPAC Name | 5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol |
Standard InChI | InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3 |
Standard InChI Key | CZVXBFUKBZRMKR-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCC(CO)C(=C)C)C |
Chemical Properties and Structure
Lavandulol (CAS No. 498-16-8) is a monoterpene alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . Chemically, it is known as (R)-5-Methyl-2-isopropenyl-4-hexen-1-ol or (2R)-2-Isopropenyl-5-methyl-4-hexene-1-ol . The compound features an isopropenyl group and a hydroxyl functional group, giving it unique chemical reactivity and biological properties.
The physical properties of lavandulol are summarized in the following table:
Property | Value |
---|---|
Boiling point | 94-95°C (at 13 Torr) |
Density | 0.8742 g/cm³ (at 17.54°C) |
pKa | 14.81±0.10 (Predicted) |
LogP | 2.665 (estimated) |
Odor | Herbal (at 10.00% in dipropylene glycol) |
Lavandulol exists as a chiral molecule, with the naturally occurring form typically being the (R)-enantiomer . This stereochemistry plays a crucial role in its biological activity and fragrance properties. The compound also exhibits typical alcohol reactivity, including the ability to form esters and ethers through its hydroxyl group.
Natural Occurrence and Sources
Plant Distribution
Lavandulol is predominantly found in plants belonging to the Lavandula genus, which comprises flowering plants common in Europe and across the Mediterranean region . This genus includes various lavender species that have been utilized for centuries in traditional medicine, cosmetics, and aromatherapy applications.
Concentration in Plant Materials
Within lavender plants, lavandulol is one of more than 100 compounds present in the essential oil. It occurs alongside other important bioactive compounds such as linalool, linalyl acetate, perillyl alcohol, camphor, limonene, tannin, triterpene, coumarin, and cineole . The concentration of lavandulol varies significantly among different lavender species and is influenced by factors including growing conditions, harvesting time, and extraction methods.
Extraction Methods
Traditional extraction of lavandulol from plant materials typically involves steam distillation of lavender flowers and leaves to obtain the essential oil, from which lavandulol can be isolated. Modern analytical techniques such as gas chromatography and mass spectrometry are employed to identify and quantify lavandulol content in plant extracts and essential oils.
Synthesis Methods
Historical Approaches
Synthetic production of lavandulol has been of interest to organic chemists for decades. In 1962, Matsui and Kobayashi published groundbreaking research on a novel synthetic approach to produce both lavandulol and isolavandulol . Their work represented a significant advancement in the field of terpene synthesis.
The Matsui and Kobayashi Method
The synthetic method developed by Matsui and Kobayashi utilized the reaction of alkyl halides with senecioate in liquid ammonia . Their approach involved:
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Reaction of alkyl halide with senecioate in the presence of alkali metal amide
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Formation of α-alkyl substituted acid intermediates
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Selective synthesis of lavandulol and isolavandulol via lavandulylic and isolavandulylic esters
This method demonstrated that lavandulol could be selectively synthesized, depending on the reaction conditions, particularly the amount of reagent used ("less or excess") . The research established important principles for the stereoselective synthesis of this compound.
Modern Synthetic Approaches
Contemporary synthesis methods have built upon these foundational approaches, employing advanced catalytic systems, enzymatic transformations, and stereoselective reactions to produce lavandulol with higher yields and purity. These methods often aim to create more sustainable and environmentally friendly production processes compared to traditional chemical synthesis.
Biological and Pharmacological Activities
Neurological Effects
Lavandulol, along with other components in lavender essential oil, has been found to affect the central nervous system. Research indicates that these compounds can reduce physical activity in humans and animals, decrease anxiety, improve sleep quality, and enhance systemic effects . The mechanism appears to involve interactions with aminobutyric acid receptors in the central nervous system, producing sedative effects.
Studies have demonstrated that inhalation of lavender essential oil (containing lavandulol among other compounds) increases sleep time and reduces the need for sleep medications in patients suffering from insomnia . Clinical trials have shown that 72% of participants who inhaled lavender oil reported sleeping soundly, compared to only 11% in control groups .
Anxiolytic Properties
Lavandulol contributes to the anxiolytic (anxiety-reducing) effects of lavender products. Randomized clinical trials have shown that essential oil aromatherapy containing these compounds reduces anxiety in critically ill patients compared to those receiving only massage or rest . Additional research conducted in dental care waiting rooms found that lavender essential oil aromatherapy reduces anxiety associated with anticipated unpleasant procedures .
Analgesic and Anti-inflammatory Effects
Compounds from lavender, including lavandulol, have demonstrated analgesic (pain-relieving) and anesthetic effects both in vitro and in animal studies . In clinical applications, massage with lavender essential oils reduced the need for analgesics in HIV-positive adolescents and, in certain situations, completely eliminated pain .
Antimicrobial Activity
Lavandulol contributes to the antimicrobial properties of lavender. The essential oils containing this compound have shown antifungal, antibacterial, and anti-parasitic effects . These properties make lavandulol-containing extracts potentially valuable for applications in wound cleaning and treating infections.
Cardiovascular Effects
Studies have shown that inhalation of lavender essential oil components reduces systolic and diastolic blood pressure and heart rate . In rabbit experiments, inhalation of lavender essential oil reduced atherosclerosis of the aorta without affecting serum cholesterol levels .
Gastrointestinal Effects
Lavandulol and related compounds help treat gastrointestinal disorders by regulating gastrointestinal movements and bile ducts, thereby reducing gas and bloating. In rats, inhalation of lavender essential oil has been shown to stimulate bile synthesis and restore normal catabolic oxidase activity . Guinea pig studies demonstrated that lavender essential oil acts as a smooth muscle relaxant that suppresses the contractile response to acetylcholine and histamine .
Industrial Applications
Pharmaceutical Industry
In the pharmaceutical sector, lavandulol is valued for its therapeutic properties, particularly its neurological, analgesic, and antimicrobial effects. It is incorporated into various formulations targeting anxiety, sleep disorders, pain management, and dermatological conditions . The pharmaceutical grade segment of the lavandulol market is expected to dominate, driven by its use in various drug formulations .
Fragrance and Cosmetics
Lavandulol is widely used in the perfume and cosmetics industries due to its pleasant herbal scent. It is incorporated into perfumes, colognes, soaps, lotions, and other personal care products. The compound's natural origin makes it particularly attractive for brands focusing on natural and organic formulations .
Food and Beverage Industry
In the food sector, lavandulol serves as a flavoring agent, particularly in products seeking to incorporate lavender notes. The rising consumer preference for natural and organic products is boosting demand for food-grade lavandulol . Its application extends to beverages, confectionery, and specialty food products.
Aromatherapy
Lavandulol is a key component in aromatherapy applications targeting stress reduction, sleep improvement, and mood enhancement. Clinical studies support its efficacy in these areas, driving continued demand in the wellness sector .
Market Analysis and Future Prospects
Current Market Status
As of 2024, the global lavandulol market is experiencing robust growth, driven by increasing demand across diverse applications . While exact current market figures are proprietary, industry analysis suggests the market value is significant, with pharmaceutical and fragrance applications representing the largest segments.
Growth Projections
The global lavandulol market is projected to grow at a considerable compound annual growth rate (CAGR) from 2025 to 2033 . This growth is primarily fueled by expanding pharmaceutical and food additive sectors, where lavandulol is valued for its unique properties . Conservative estimates suggest the 2025 market value will be approximately $150 million, though this figure may vary based on industry developments and research advancements .
Market Challenges
Despite positive growth projections, the lavandulol market faces several challenges. High production costs associated with both natural extraction and chemical synthesis present obstacles to wider adoption . Additionally, ensuring consistent quality and purity across different production batches remains a technical challenge for manufacturers.
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